Cas no 130272-52-5 (Butanedioic acid,2-(phenylmethyl)-, 1,4-dimethyl ester, (2R)-)

Butanedioic acid,2-(phenylmethyl)-, 1,4-dimethyl ester, (2R)- structure
130272-52-5 structure
Product Name:Butanedioic acid,2-(phenylmethyl)-, 1,4-dimethyl ester, (2R)-
Numero CAS:130272-52-5
MF:C13H16O4
MW:236.263744354248
CID:136260
PubChem ID:11806628
Update Time:2025-04-19

Butanedioic acid,2-(phenylmethyl)-, 1,4-dimethyl ester, (2R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Butanedioic acid,2-(phenylmethyl)-, 1,4-dimethyl ester, (2R)-
    • dimethyl (2R)-2-benzylbutanedioate
    • (R)-(+)-DIMETHYL-2-BENZYL SUCCINATE
    • (R)-(+)-dimethyl-2-benzyl-succinate
    • dimethyl (R)-(+)-benzylsuccinate
    • (2R)-(Phenylmethyl)butanedioic acid dimethyl ester
    • (R)-Dimethyl 2-phenylmethylbutanedioate
    • 130272-52-5
    • (S)-dimethyl 2-benzylsuccinate
    • AKOS015890672
    • SCHEMBL9755831
    • (R)-(+)-dimethyl-2-benzyl- succinate
    • Dimethyl 2-benzylsuccinate #
    • Succinoic acid, 2-benzyl-, dimethyl ether
    • 2-(phenylmethyl)butanedioic acid dimethyl ester
    • methy Benzyl butanedioic acid
    • AKOS015965531
    • SCHEMBL7506768
    • A806050
    • dimethyl 2-benzylbutanedioate
    • dimethyl 2-(phenylmethyl)butanedioate
    • FT-0656909
    • Dimethyl 2-benzylsuccinate
    • RWYYXMPWROIWLA-UHFFFAOYSA-N
    • Inchi: 1S/C13H16O4/c1-16-12(14)9-11(13(15)17-2)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
    • Chiave InChI: RWYYXMPWROIWLA-UHFFFAOYSA-N
    • Sorrisi: O(C)C(C(CC(=O)OC)CC1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 236.10488
  • Massa monoisotopica: 236.10485899g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 7
  • Complessità: 256
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 52.6Ų

Proprietà sperimentali

  • Densità: 1.113
  • PSA: 52.6
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.